![molecular formula C8H7N3O3 B3115054 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 206431-05-2](/img/structure/B3115054.png)
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Vue d'ensemble
Description
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a methyl group at the 1st position of the benzimidazole ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. For instance, the reaction of o-phenylenediamine with 6-nitro-1-methylbenzene-1,2-dicarboxylic acid in the presence of polyphosphoric acid can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-Methyl-6-amino-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-carboxylic acid.
Applications De Recherche Scientifique
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitro-1H-benzo[d]imidazol-2(3H)-one: Lacks the methyl group, affecting its reactivity and biological activity.
1-Methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one: Nitro group at a different position, leading to variations in chemical behavior.
Uniqueness: 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activities. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .
Activité Biologique
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique chemical structure that includes a nitro group at the 6th position and a methyl group at the 1st position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.
- Molecular Formula : C₈H₇N₃O₃
- Molar Mass : 193.16 g/mol
- CAS Number : 206431-05-2
Synthesis
The synthesis of this compound typically involves cyclization reactions, often using o-phenylenediamine and appropriate carboxylic acid derivatives under acidic conditions. Various synthetic routes exist, allowing for modifications that can enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. This interaction may inhibit certain enzymes or interfere with cellular signaling pathways, leading to observed biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 and A549, with IC₅₀ values indicating potent cytotoxicity. The compound’s ability to inhibit cancer cell proliferation is likely linked to its interference with cell cycle regulation and apoptosis pathways.
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds reveals distinct differences in biological activity:
Compound Name | Structure Variations | Biological Activity |
---|---|---|
1-Methyl-1H-benzo[d]imidazol-2(3H)-one | Lacks nitro group | Reduced antimicrobial activity |
6-Nitro-1H-benzo[d]imidazol-2(3H)-one | Lacks methyl group | Altered reactivity |
1-Methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one | Nitro group at different position | Variations in activity |
The unique positioning of the nitro and methyl groups in this compound enhances its reactivity and biological activities compared to these related compounds.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, this compound demonstrated significant inhibition against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 4 µg/mL, showcasing its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of this compound involved testing against human breast cancer cell lines (MCF-7). The results indicated an IC₅₀ value of approximately 15 µM, suggesting effective cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
Propriétés
IUPAC Name |
3-methyl-5-nitro-1H-benzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)9-8(10)12/h2-4H,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQIIXPCSAEKKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.